molecular formula C18H14BrN3O3S B2919864 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 303019-15-0

1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2919864
CAS No.: 303019-15-0
M. Wt: 432.29
InChI Key: QBCCHCVDWCAJAB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at positions 1, 3, 5, and 2. The 1-position is occupied by a 4-bromobenzoyl group, while the 3- and 5-positions are methylated. The 4-position bears a sulfanyl (-S-) group linked to a 2-nitrophenyl moiety. This combination of electron-withdrawing (bromobenzoyl, nitro) and electron-donating (methyl) groups confers unique electronic and steric properties.

Properties

IUPAC Name

(4-bromophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCCHCVDWCAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the nitrophenylsulfanyl group: This can be done by reacting the intermediate with 2-nitrophenylsulfanyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, while the nitrophenylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins and affect various biological pathways.

Comparison with Similar Compounds

(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole (5b)

Structural Differences :

  • Substituents : Lacks the bromobenzoyl and sulfanyl groups. Instead, it has a 4-fluorophenyl ethyl group at position 1 and a nitro group at position 4 .
  • Electronic Effects : The fluorine atom (smaller, electronegative) vs. bromine (bulkier, polarizable) alters electronic distribution and intermolecular interactions.
  • Synthesis : Prepared via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with (±)-1-(1-bromoethyl)-4-fluorobenzene .

Functional Implications :

  • Biological Activity: This compound was optimized as a GLUT1 inhibitor.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Structural Differences :

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrazole.
  • Substituents : Includes a sulfonamide group and chromen-2-yl moiety, which introduce hydrogen-bonding capabilities absent in the target compound .

Functional Implications :

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH-) acts as a strong hydrogen bond donor/acceptor, enhancing solubility and target interactions.
  • Thermal Properties : Melting point (175–178°C) suggests higher crystallinity compared to the target compound, likely due to sulfonamide-driven intermolecular forces .

1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956270-87-4)

Structural Differences :

  • Substituents : Dual sulfonyl groups (4-ethoxybenzenesulfonyl and pyrrolidine sulfonyl) replace the bromobenzoyl and nitrophenyl sulfanyl groups .

Functional Implications :

  • Electronic Effects : Sulfonyl groups are strong electron-withdrawers, reducing electron density on the pyrazole ring more significantly than the target compound’s substituents.
  • Solubility : The ethoxy group may improve aqueous solubility compared to the hydrophobic bromobenzoyl group.

Biological Activity

1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure with a bromobenzoyl group, two methyl groups at the 3 and 5 positions, and a nitrophenyl sulfanyl group at the 4 position of the pyrazole ring. These substituents contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H13BrN4O2S, with a molecular weight of approximately 432.29 g/mol. The structural characteristics can influence its reactivity and biological interactions. The presence of the bromine atom can facilitate nucleophilic substitution reactions, while the nitro group may undergo reduction reactions under specific conditions.

FeatureDescription
Molecular Formula C15H13BrN4O2S
Molecular Weight 432.29 g/mol
Functional Groups Bromobenzoyl, Methyl (x2), Nitrophenyl sulfanyl

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, novel pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anti-cancer Activity

The pyrazole scaffold has been extensively studied for its potential in cancer therapy. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications in the pyrazole structure have led to compounds that inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-bacterial and Anti-fungal Properties

Research has indicated that some pyrazole derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, compounds were tested against E. coli and S. aureus, showing promising results with certain derivatives exhibiting comparable efficacy to established antibiotics .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities including anti-inflammatory and antimicrobial properties. Compounds with specific substitutions showed significant activity against Klebsiella pneumonia and Pseudomonas aeruginosa .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies suggest that the structural features of these compounds significantly influence their biological interactions .
  • In Vivo Studies : Some studies have conducted in vivo tests on animal models to assess the anti-inflammatory effects of synthesized pyrazoles, confirming their potential therapeutic applications in treating inflammatory diseases .

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